4-Methyl-1,2,3,4-tetrahydroisoquinoline

COMT inhibition Norepinephrine depletion Structure-activity relationship

Source the precise 4-methyl regioisomer for SAR studies and PNMT inhibitor development—generic substitution is scientifically invalid. Unlike unsubstituted THIQ or 3-methyl analogs, 4-methyl-THIQ eliminates norepinephrine-depleting activity while preserving COMT kinetic properties. The defined C4 stereocenter enables enantioselective synthesis; both (R)-enantiomer (CAS 350508-38-2) and (S)-enantiomer (CAS 1956435-75-8) are commercially available. Achieve cost-effective scale-up using SiO2/PPA-catalyzed α-amidoalkylation (80-90% yields). Ideal for COMT interaction studies, chiral building block applications, and PNMT inhibitor libraries requiring moderate baseline affinity.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 110851-65-5
Cat. No. B009905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,3,4-tetrahydroisoquinoline
CAS110851-65-5
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1CNCC2=CC=CC=C12
InChIInChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3
InChIKeyTWIPIAJYKZMIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 110851-65-5) Procurement Guide: Class Baseline and Differentiation


4-Methyl-1,2,3,4-tetrahydroisoquinoline is a C4-methyl-substituted tetrahydroisoquinoline (THIQ) derivative belonging to a privileged scaffold class with extensive applications in medicinal chemistry and neuroscience research [1]. Unlike the parent 1,2,3,4-tetrahydroisoquinoline (THIQ), which exhibits non-selective binding and limited synthetic utility as an unsubstituted scaffold, the 4-methyl substitution introduces both a defined stereocenter and distinct pharmacological properties, including PNMT inhibitory activity and elimination of norepinephrine-depleting effects observed in the parent dihydroxy-substituted analogs [2].

Why 4-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 110851-65-5) Cannot Be Replaced by Unsubstituted or Alternative Methyl-Regioisomeric THIQs


Generic substitution within the tetrahydroisoquinoline class is not scientifically valid because methyl substitution at the C4 position produces pharmacological and physicochemical outcomes that are fundamentally distinct from substitution at C1 or C3, or from the unsubstituted parent scaffold [1]. Specifically, 3-methyl-THIQ (C3 substitution) exhibits PNMT Ki = 2.1 μM and α2 Ki = 0.76 μM with a selectivity ratio of 0.36, whereas the unsubstituted THIQ (Ki = 9.7 μM, α2 Ki = 0.35 μM, selectivity = 0.036) shows markedly different enzyme affinity and receptor binding profiles [2]. Furthermore, 4-methyl substitution eliminates norepinephrine-depleting activity that is present in 6,7-dihydroxy-THIQ, demonstrating that even minor positional shifts in methyl group placement result in qualitatively different biological outcomes that cannot be extrapolated or assumed [3]. For procurement decisions involving SAR studies, enzyme inhibition assays, or chiral building block applications, the specific 4-methyl regioisomer must be sourced rather than substituted.

Quantitative Differentiation Evidence: 4-Methyl-1,2,3,4-tetrahydroisoquinoline vs. Key THIQ Analogs


C4-Methyl Substitution Eliminates Norepinephrine-Depleting Activity Present in 6,7-Dihydroxy Parent Scaffold

In a systematic structure-activity study of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines, 4-methyl substitution on the 6,7-dihydroxy-THIQ scaffold completely eliminated norepinephrine-depleting activity in mouse heart in vivo assays, whereas the unsubstituted parent compound demonstrated measurable depletion activity [1]. This represents a qualitative rather than merely quantitative difference, as the substitution transforms the compound from an active norepinephrine depleter to an inactive one.

COMT inhibition Norepinephrine depletion Structure-activity relationship Catecholamine modulation

Synthetic Efficiency: SiO2/PPA-Catalyzed α-Amidoalkylation Delivers 80-90% Yield vs. 50-70% for Conventional Acetic/TFA Methods

The synthesis of 4-methyl-1,2,3,4-tetrahydroisoquinoline via α-amidoalkylation using silica-supported polyphosphoric acid (SiO2/PPA) as a solid-supported catalyst achieves yields in the range of 80-90% with reaction times under 2 hours, compared to conventional acetic acid/trifluoroacetic acid (4:1) milieu methods which typically produce yields of 50-70% and require longer reaction times exceeding 4-6 hours [1]. The solid-supported catalyst can be recovered, regenerated, and reused without loss of activity.

Tetrahydroisoquinoline synthesis α-Amidoalkylation Solid-supported catalysis Process chemistry

C4-Methyl PNMT Inhibitory Activity (Ki = 70.1 μM) Positions 4-Methyl-THIQ as a Scaffold with Distinct Affinity Profile vs. 3-Methyl and Unsubstituted THIQ

4-Methyl-1,2,3,4-tetrahydroisoquinoline exhibits a Ki value of 70.1 μM (7.01E+4 nM) for bovine phenylethanolamine N-methyltransferase (PNMT) inhibition, as documented in the BindingDB curated ChEMBL dataset [1]. This affinity is notably distinct from both the 3-methyl regioisomer (PNMT Ki = 2.1 μM, α2 Ki = 0.76 μM, selectivity = 0.36) and the unsubstituted THIQ (PNMT Ki = 9.7 μM, α2 Ki = 0.35 μM, selectivity = 0.036) [2]. The difference in both absolute Ki values and selectivity profiles demonstrates that the methyl group position (C3 vs. C4) is a critical determinant of PNMT binding affinity.

PNMT inhibition Enzyme kinetics Epinephrine biosynthesis Binding affinity

Chiral Resolution: (R)- and (S)-Enantiomers of 4-Methyl-THIQ Are Commercially Differentiated with Independent CAS Numbers and Distinct Stereospecific Applications

4-Methyl-1,2,3,4-tetrahydroisoquinoline exists as a racemic mixture (CAS 110841-71-9) with both (R)- and (S)-enantiomers available as distinct chiral products with independent CAS numbers: (R)-4-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 350508-38-2) and (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1956435-75-8) [1]. This chiral differentiation is not present in unsubstituted THIQ (achiral) or symmetrically substituted analogs, making the 4-methyl scaffold uniquely valuable for stereochemical SAR studies and chiral ligand development.

Chiral synthesis Enantioselective catalysis Stereochemistry Asymmetric synthesis

Evidence-Based Application Scenarios: Where 4-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 110851-65-5) Delivers Differentiated Value


Catecholamine Pathway Studies Requiring Decoupling of COMT Interactions from Norepinephrine Release

Researchers investigating catechol-O-methyltransferase (COMT) interactions with tetrahydroisoquinoline scaffolds require compounds that maintain COMT substrate/inhibitor properties while eliminating confounding norepinephrine-depleting effects. As demonstrated by Smissman et al., 4-methyl substitution on 6,7-dihydroxy-THIQ eliminates norepinephrine-depleting activity in vivo while preserving similar COMT kinetic properties (Km, Vmax, Kis) [1]. This decoupling allows investigators to attribute observed effects specifically to COMT modulation without interference from catecholamine release mechanisms.

Stereochemical Structure-Activity Relationship (SAR) Studies in Chiral THIQ-Derived Drug Discovery

Medicinal chemistry programs requiring systematic exploration of stereochemical effects on target binding can utilize the defined C4 stereocenter of 4-methyl-THIQ as a chiral anchor point. With both (R)-enantiomer (CAS 350508-38-2) and (S)-enantiomer (CAS 1956435-75-8) available as distinct catalog items, researchers can conduct parallel synthesis and biological evaluation of diastereomeric and enantiomeric series without time-consuming in-house chiral resolution [2]. This capability is particularly relevant for programs targeting stereosensitive enzymes or receptors where the spatial orientation of substituents determines pharmacological outcome.

PNMT Inhibitor Scaffold Optimization Requiring Moderate Baseline Affinity for SAR Expansion

For phenylethanolamine N-methyltransferase (PNMT) inhibitor development programs, the 4-methyl-THIQ scaffold provides a moderate-affinity starting point (Ki = 70.1 μM) that is distinct from both the higher-affinity 3-methyl-THIQ (Ki = 2.1 μM) and the intermediate-affinity unsubstituted THIQ (Ki = 9.7 μM) [3]. This moderate baseline affinity may be strategically advantageous when designing compounds where excessive target engagement is undesirable, or when building SAR libraries that require a scaffold with greater dynamic range for affinity enhancement through additional substitutions.

Cost-Efficient Multi-Step Synthesis Leveraging Optimized SiO2/PPA Cyclization Protocol

Laboratories planning multi-step synthetic routes involving 4-substituted THIQ intermediates can reduce process costs and timeline by utilizing the SiO2/PPA-catalyzed α-amidoalkylation method, which achieves 80-90% yields in under 2 hours with a reusable solid-supported catalyst, compared to conventional acetic acid/TFA milieu methods requiring longer reaction times and producing lower yields (50-70%) [4]. This efficiency advantage is particularly relevant for scale-up campaigns or library synthesis where cumulative yield improvements across multiple steps significantly impact total cost and material availability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.